
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Cys(1)-NH2
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Overview
Description
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Cys(1)-NH2 is a useful research compound. Its molecular formula is C69H112N24O14S2 and its molecular weight is 1565.9 g/mol. The purity is usually 95%.
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Biological Activity
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Cys(1)-NH2 is a complex peptide with notable biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Structure and Composition
The compound consists of a sequence of amino acids, including:
- Tyrosine (Tyr)
- Glycine (Gly)
- Phenylalanine (Phe)
- Leucine (Leu)
- Arginine (Arg)
- Cysteine (Cys)
- Proline (Pro)
- Lysine (Lys)
The presence of multiple basic and aromatic amino acids suggests potential interactions with various biological receptors, which may contribute to its diverse biological activities.
1. Antinociceptive Effects
Research indicates that peptides similar in structure to H-DL-Tyr-Gly-Gly-DL-Phe exhibit significant antinociceptive properties. For instance, studies have shown that modifications in the peptide sequence can enhance opioid receptor affinity, which is crucial for pain relief. The N-terminal tyrosine is particularly important for binding to opioid receptors, suggesting that H-DL-Tyr-Gly-Gly-DL-Phe may also exhibit similar mechanisms of action .
2. Antioxidant Properties
Peptides derived from marine sources have demonstrated antioxidant activity, which is essential for mitigating oxidative stress in biological systems. The structural features of H-DL-Tyr-Gly-Gly-DL-Phe may allow it to scavenge free radicals effectively, contributing to its potential as an antioxidant agent .
3. Antimicrobial Activity
Research has highlighted the antimicrobial properties of peptides with similar compositions. The presence of positively charged amino acids like arginine and lysine enhances interaction with negatively charged bacterial membranes, leading to increased antimicrobial efficacy .
The biological activity of H-DL-Tyr-Gly-Gly-DL-Phe can be attributed to several mechanisms:
- Receptor Binding : The peptide's structure allows it to bind effectively to various receptors, including opioid and possibly other neuropeptide receptors.
- Cell Membrane Interaction : The hydrophobic nature of certain amino acids facilitates interaction with cell membranes, enhancing its ability to penetrate cells and exert biological effects.
- Modulation of Signaling Pathways : By interacting with specific receptors, the peptide may modulate intracellular signaling pathways, influencing processes such as pain perception and inflammation.
Case Studies
- Analgesic Peptide Studies : A series of studies investigated the analgesic effects of peptides similar to H-DL-Tyr-Gly-Gly-DL-Phe. These studies demonstrated that modifications in the amino acid sequence could lead to varying degrees of efficacy in pain relief, indicating a structure-activity relationship that could be leveraged for drug design .
- Antimicrobial Testing : In vitro tests have shown that peptides containing arginine and leucine exhibit significant antibacterial activity against common pathogens. This suggests that H-DL-Tyr-Gly-Gly-DL-Phe could be further explored as a candidate for developing new antimicrobial agents .
Scientific Research Applications
Biological Properties
The compound is a peptide that comprises a sequence of amino acids, including tyrosine, glycine, phenylalanine, leucine, arginine, and cysteine. Peptides like this one have been shown to exhibit various biological activities:
- Neuroprotective Effects : Research indicates that certain D-amino acids in the brain contribute to cognitive functions and may serve as biomarkers for dementia risk. The presence of D-amino acids in this peptide could imply similar neuroprotective properties, suggesting potential applications in neurodegenerative disease research .
- Antinociceptive Potential : The structure of the peptide suggests it could mimic natural analgesics. Studies on related peptides have demonstrated their ability to bind to opioid receptors, potentially leading to pain relief applications .
Therapeutic Applications
The therapeutic potential of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Cys(1)-NH2 can be categorized into several areas:
- Pain Management : Due to its possible role as an analgesic, this peptide may be developed into a treatment for chronic pain conditions. Its design could facilitate the development of more effective pain management therapies that minimize side effects compared to traditional opioids.
- Cognitive Enhancement : Given its potential neuroprotective effects, this compound might be explored as a treatment for cognitive decline associated with aging or neurodegenerative diseases.
Analytical Methods
To study the properties and applications of this peptide effectively, various analytical techniques are employed:
- Chiral Separation Techniques : The analysis of D-amino acids requires sophisticated separation methods due to their optical activity. Techniques such as chiral liquid chromatography coupled with mass spectrometry (LC-MS) are commonly used to analyze the enantiomers present in peptides .
- Quantitative Analysis : Recent studies have established sensitive detection methods for analyzing trace amounts of D-amino acids in biological samples. These methods typically demonstrate high linearity and repeatability, making them suitable for both research and clinical applications .
Case Study 1: Neuroprotective Effects
A study investigated the role of D-amino acids in cognitive function and their potential as biomarkers for dementia. The findings suggested that specific D-amino acid profiles could indicate cognitive decline, highlighting the relevance of peptides containing these amino acids in neurological research .
Case Study 2: Pain Management
Research on peptides with similar structures has shown promising results in pain management. For instance, cyclic analogs of related peptides have been designed to enhance binding affinity to opioid receptors, suggesting that modifications to H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg could yield effective analgesic agents .
Properties
Molecular Formula |
C69H112N24O14S2 |
---|---|
Molecular Weight |
1565.9 g/mol |
IUPAC Name |
17-(4-aminobutyl)-6-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxamide |
InChI |
InChI=1S/C69H112N24O14S2/c1-38(2)30-48(90-63(104)50(33-40-14-6-5-7-15-40)84-55(96)35-82-54(95)34-83-57(98)43(71)32-41-21-23-42(94)24-22-41)61(102)86-45(17-10-26-79-67(73)74)58(99)85-46(18-11-27-80-68(75)76)60(101)92-52-37-109-108-36-51(56(72)97)91-62(103)49(31-39(3)4)89-59(100)44(16-8-9-25-70)87-65(106)53-20-13-29-93(53)66(107)47(88-64(52)105)19-12-28-81-69(77)78/h5-7,14-15,21-24,38-39,43-53,94H,8-13,16-20,25-37,70-71H2,1-4H3,(H2,72,97)(H,82,95)(H,83,98)(H,84,96)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,100)(H,90,104)(H,91,103)(H,92,101)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
InChI Key |
CIDXGGKDEWZDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |
Origin of Product |
United States |
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